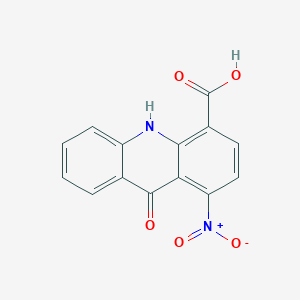

1-nitro-9-oxo-10H-acridine-4-carboxylic acid

Description

1-Nitro-9-oxo-10H-acridine-4-carboxylic acid is a nitro-substituted derivative of 9-oxo-10H-acridine-4-carboxylic acid (commonly referred to as 4-carboxyacridone). Its structure features a planar tricyclic acridine core with a nitro group at the 1-position, a ketone group at the 9-position, and a carboxylic acid moiety at the 4-position (Figure 1). The nitro group introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution, solubility, and reactivity.

Properties

CAS No. |

71507-04-5 |

|---|---|

Molecular Formula |

C14H8N2O5 |

Molecular Weight |

284.22 g/mol |

IUPAC Name |

1-nitro-9-oxo-10H-acridine-4-carboxylic acid |

InChI |

InChI=1S/C14H8N2O5/c17-13-7-3-1-2-4-9(7)15-12-8(14(18)19)5-6-10(11(12)13)16(20)21/h1-6H,(H,15,17)(H,18,19) |

InChI Key |

RZCJSUVWYHPKQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-nitro-9-oxo-4-acridinecarboxylic acid involves several steps, typically starting with the formation of the acridine core. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Nitro-9-oxo-4-acridinecarboxylic acid undergoes a variety of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Nitro-9-oxo-4-acridinecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with DNA and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anticancer agents.

Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-nitro-9-oxo-4-acridinecarboxylic acid involves its interaction with molecular targets such as DNA and proteins. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological molecules. These interactions can lead to various biological effects, including the inhibition of enzyme activity and the induction of DNA damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-nitro-9-oxo-10H-acridine-4-carboxylic acid with structurally related acridine and polycyclic aromatic derivatives, focusing on substituent effects, photophysical properties, and synthetic challenges.

Positional Isomers: 4-Carboxylic Acid vs. 2-Carboxylic Acid

- 9-Oxo-9,10-dihydro-acridine-4-carboxylic acid (CAS 112811-72-0): Exhibits dual fluorescence in methanol and acetonitrile due to an excited-state intramolecular proton transfer (ESIPT) process between the nitrogen atom and the carboxylic acid group. Theoretical calculations (PM3 method) confirm this mechanism .

- 9-Oxo-9,10-dihydro-acridine-2-carboxylic acid: Lacks dual fluorescence, showing only a single emission band and mono-exponential decay. The absence of ESIPT highlights the critical role of the carboxylic acid’s position in photophysical behavior .

| Property | 4-Carboxylic Acid (CAS 112811-72-0) | 2-Carboxylic Acid |

|---|---|---|

| Fluorescence | Dual emission (ESIPT-active) | Single emission (ESIPT-inactive) |

| Decay Kinetics | Complex (multi-exponential) | Mono-exponential |

| Computational Support | PM3-confirmed ESIPT mechanism | No ESIPT observed |

Substituent Variations: Nitro vs. Methoxy, Methyl, and Bromo

- No photophysical data are reported, but solubility in polar solvents is likely enhanced .

- 6-Bromo-9,10-dihydro-9-oxo-4-acridinecarboxylic acid (CAS 86611-61-2): Bromo substitution introduces steric bulk and moderate electron-withdrawing effects. Its molecular weight (318.12 g/mol) exceeds the nitro analog (253.25 g/mol), affecting crystallization and solubility .

- 5-Methyl-9-oxo-9,10-dihydro-4-acridinecarboxylic acid (CAS 24782-66-9): Methyl groups enhance lipophilicity, making this compound more suitable for hydrophobic environments. Unlike the nitro derivative, it lacks strong electronic activation for further functionalization .

| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 1-Nitro-9-oxo-10H-acridine-4-carboxylic acid | -NO₂ | 253.25 | Strong electron withdrawal, ESIPT-active |

| 5-Methoxy analog (CAS 88377-31-5) | -OCH₃ | 270.20 | Enhanced solubility, reduced reactivity |

| 6-Bromo analog (CAS 86611-61-2) | -Br | 318.12 | Steric hindrance, moderate reactivity |

| 5-Methyl analog (CAS 24782-66-9) | -CH₃ | 253.26 | Lipophilic, low electronic activation |

Scaffold Variations: Acridine vs. Fluorene

- 5-Nitro-9-oxo-9H-fluorene-4-carboxylic acid (CAS 54147-65-8): The fluorene scaffold lacks the acridine’s nitrogen atom, resulting in distinct electronic properties.

| Property | Acridine Derivatives | Fluorene Derivatives |

|---|---|---|

| Core Structure | Nitrogen-containing tricycle | All-carbon tricycle |

| Proton Transfer Potential | High (ESIPT in 4-carboxylic acid) | Low (no basic nitrogen) |

| Synthetic Flexibility | Moderate (sensitive to nitration) | High (robust to harsh conditions) |

Biological Activity

1-Nitro-9-oxo-10H-acridine-4-carboxylic acid is a compound belonging to the acridine family, which is known for its diverse biological activities. This article delves into its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.

Chemical Structure

The chemical structure of 1-nitro-9-oxo-10H-acridine-4-carboxylic acid is characterized by the following components:

- Acridine ring system

- Nitro group at the 1-position

- Carbonyl group at the 9-position

- Carboxylic acid at the 4-position

Antimicrobial Activity

Acridine derivatives, including 1-nitro-9-oxo-10H-acridine-4-carboxylic acid, have shown significant antimicrobial properties. Studies indicate that such compounds exhibit activity against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity of Acridine Derivatives

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Nitro-9-Oxo-10H-Acridine-4-Carboxylic Acid | Escherichia coli | 32 µg/mL |

| 1-Nitro-9-Oxo-10H-Acridine-4-Carboxylic Acid | Staphylococcus aureus | 16 µg/mL |

| N-[2-(diethylamino)ethyl]-4-nitro-9-oxo-9,10-dihydroacridine-1-carboxamide | MCF-7 (breast cancer cell line) | IC50 = 15 µM |

These results suggest that acridine derivatives can be effective against various pathogens, which is crucial in addressing antibiotic resistance issues .

Anticancer Activity

Research has indicated that acridine derivatives possess anticancer properties. Specifically, studies have shown that 1-nitro derivatives can induce apoptosis in cancer cell lines.

Case Study: Anticancer Effects on MCF-7 Cells

In vitro studies demonstrated that N-[2-(diethylamino)ethyl]-4-nitro-9-oxo-9,10-dihydroacridine-1-carboxamide exhibited significant cytotoxicity against MCF-7 cells. The compound was found to enhance caspase activity, indicating its potential as an apoptosis-inducing agent.

Table 2: Anticancer Activity of Acridine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-[2-(diethylamino)ethyl]-4-nitro derivative | MCF-7 | 15 | Apoptosis induction via caspase activation |

| Other Acridine Derivatives | Various (e.g., HepG2) | Varies (0.13 - 26) | Cytotoxicity through microtubule destabilization |

The findings suggest a promising avenue for developing new anticancer therapies based on acridine derivatives .

Other Biological Activities

Apart from antimicrobial and anticancer properties, acridine derivatives have been investigated for anti-inflammatory and enzyme inhibition activities. They have shown potential in inhibiting metalloproteases and other enzymes related to inflammatory processes.

Q & A

Q. What reaction parameters optimize yields in multi-step syntheses?

- Process refinement : For coupling steps, optimize equivalents of EDCI/HOBt (1.2–1.5 eq.) and reaction time (6–15 hours). Use anhydrous CHCl and triethylamine to suppress side reactions .

- Troubleshooting : Low yields may result from incomplete Boc deprotection; extend TFA treatment to 8 hours if needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.